Methyl (2E,4E)-5-phenylpenta-2,4-dienoate
Overview
Description
Scientific Research Applications
Electrophilic Substitution and Nucleophilic Cyclization Reactions : Gao, Yan, and Li (2012) synthesized a series of new (E,E)-1,3-diene-bearing troponoid-based compounds using electrophilic substitution and nucleophilic cyclisation reactions involving 3-((2E,4E)-5-phenylpenta-2,4-dienoyl)tropolone. This research highlights the potential of such compounds for further development through various chemical reactions (Gao, Yan, & Li, 2012).
Formal Synthesis of Strobilurins A and X : Grigorieva et al. (2010) accomplished the formal synthesis of strobilurins A and X, which are known synthetic precursors, through stereospecific reactions from certain dienols, including those related to Methyl (2E,4E)-5-phenylpenta-2,4-dienoate (Grigorieva, Popovsky, Stepanov, & Lubuzh, 2010).
Preparation and Characterization of Functionalized Unsaturated Ketones : Khalid et al. (2020) explored the synthesis of functionalized unsymmetrical mono-carbonyl curcuminoids, using spectroscopic techniques and quantum chemical insights. This study provides valuable information on the chemical properties and potential applications of such compounds (Khalid et al., 2020).
Metabolic Products from Microorganisms : Potterat et al. (1994) reported the isolation and characterization of new phenylpentadienamides from the culture filtrate of Streptomyces sp., demonstrating the natural occurrence and potential biological activity of such compounds (Potterat, Zähner, Metzger, & Freund, 1994).
Synthesis of Sex Pheromones : Shakhmaev et al. (2017) performed a stereoselective synthesis of methyl-(2E,4Z)-deca-2,4-dienoate, a component of sex pheromones, based on Fe-catalyzed cross-coupling, illustrating the relevance of such compounds in the field of pheromone synthesis (Shakhmaev, Sunagatullina, Akimova, & Zorin, 2017).
Synthesis of Cannabinoids : Crombie et al. (1988) reported the synthesis of cannabinoids carrying ω-carboxy substituents, including a methodology adaptable for isotopic side-chain labeling, showcasing the applicability of these compounds in cannabinoid research (Crombie, Crombie, & Tuchinda, 1988).
properties
IUPAC Name |
methyl (2E,4E)-5-phenylpenta-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-10H,1H3/b9-5+,10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWQBUHCJNXFLV-NXZHAISVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E,4E)-5-phenylpenta-2,4-dienoate |
Citations
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